Home > Products > Screening Compounds P108981 > Medronate trisodium tetrahydrate
Medronate trisodium tetrahydrate - 207556-02-3

Medronate trisodium tetrahydrate

Catalog Number: EVT-1800372
CAS Number: 207556-02-3
Molecular Formula: CH11Na3O10P2
Molecular Weight: 314.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Medronate trisodium tetrahydrate, also known as Technetium Tc 99m medronate or methylene diphosphonate, is a radiopharmaceutical compound primarily used in nuclear medicine for bone imaging. It is classified as a bisphosphonate and is notable for its high affinity for areas of altered osteogenesis, making it useful in diagnosing various bone conditions, including metastatic diseases and osteomyelitis.

Source

This compound is synthesized from medronic acid, which is a phosphonic acid derivative. Medronate trisodium tetrahydrate is produced in a lyophilized form and reconstituted with sodium pertechnetate to create the injectable radiopharmaceutical used in diagnostic imaging.

Classification
  • Chemical Name: Methylene diphosphonic acid, trisodium salt, tetrahydrate
  • CAS Number: 63347-66-0
  • Drug Class: Radiopharmaceuticals, Diagnostic Agents
Synthesis Analysis

Methods

The synthesis of medronate trisodium tetrahydrate involves several key steps:

  1. Preparation of Medronic Acid: Medronic acid is synthesized through the reaction of phosphorous acid with an appropriate alkyl halide.
  2. Formation of Trisodium Salt: The medronic acid is then neutralized with sodium hydroxide to form the trisodium salt.
  3. Hydration: The compound is crystallized and hydrated to obtain the tetrahydrate form.

Technical Details

The synthesis typically requires controlled conditions to ensure proper hydration and crystallization. The final product is lyophilized and sealed under nitrogen to maintain stability before use in diagnostic applications .

Molecular Structure Analysis

Structure

Medronate trisodium tetrahydrate has a complex molecular structure characterized by its phosphonate groups. The structural formula can be represented as follows:

 HOOC O P O O C CH 2 C O OH C O OH P O O C CH 2 C O OH \text{ HOOC O P O O C CH 2 C O OH C O OH P O O C CH 2 C O OH }

Data

  • Molecular Weight: Approximately 350 g/mol
  • Molecular Formula: C₄H₁₁Na₃O₇P₂
Chemical Reactions Analysis

Reactions

Medronate trisodium tetrahydrate participates in several chemical reactions, particularly involving technetium isotopes:

  1. Radiolabeling Reaction: When mixed with sodium pertechnetate (Tc 99m), it forms Technetium Tc 99m medronate:
    Na3[C4H11Na3O7P2]+Tc99mTc99m medronate\text{Na}_3[\text{C}_4\text{H}_{11}\text{Na}_3\text{O}_7\text{P}_2]+\text{Tc}^{99m}\rightarrow \text{Tc}^{99m}\text{ medronate}
  2. Complexation: It forms stable complexes with divalent cations such as calcium, which can influence its distribution in biological systems .

Technical Details

The reaction typically occurs under acidic conditions to facilitate optimal binding of technetium to the medronate molecule. The resulting radiopharmaceutical exhibits specific binding characteristics that allow for effective imaging of bone metabolism.

Mechanism of Action

Process

The mechanism of action of medronate trisodium tetrahydrate involves its preferential accumulation in areas of increased bone turnover:

  1. Bone Uptake: After intravenous administration, the compound accumulates in regions with high osteogenic activity.
  2. Imaging: The technetium component emits gamma radiation, which can be detected using gamma cameras to visualize bone structures.

Data

Studies indicate that approximately 50% of the injected dose remains in the skeleton within 24 hours post-injection, allowing for effective imaging of bone lesions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; the solubility increases with temperature.
  • Stability: Stable under recommended storage conditions; sensitive to light and moisture.

Chemical Properties

  • pH Range: Typically adjusted to between 5.0 and 6.8 during formulation.
  • Half-life: The effective half-life of Technetium Tc 99m is approximately 6 hours.

Relevant analyses have shown that the compound maintains its integrity and efficacy over time when stored properly .

Applications

Scientific Uses

Medronate trisodium tetrahydrate is primarily used in nuclear medicine for:

  • Bone Scintigraphy: To detect bone metastases, fractures, infections, and other skeletal abnormalities.
  • Research Applications: Used in studies investigating bone metabolism and osteogenesis due to its specific binding properties.

In clinical settings, it aids in diagnosing conditions such as osteoporosis and metastatic cancer by providing detailed images of bone structures and metabolic activity .

Historical Development and Evolution of Medronate Trisodium Tetrahydrate in Radiopharmaceutical Research

Early Discovery and Initial Applications in Nuclear Medicine

Medronate trisodium tetrahydrate (chemical name: sodium methylenediphosphonate tetrahydrate) emerged as a pivotal chelator in nuclear medicine during the early 1970s. Its development addressed the limitations of earlier bone-imaging agents like fluorine-18 and strontium-85/87m, which posed challenges due to suboptimal radiation profiles or poor target-to-background ratios. The foundational breakthrough occurred when researchers discovered that bisphosphonate compounds could chelate technetium-99m (Tc-99m), a radionuclide with ideal imaging characteristics (140 keV gamma emission, 6-hour half-life) [4] [8]. Medronate’s structure—a simple P-C-P backbone—enabled stable complexation with Tc-99m, forming Tc-99m medronate (MDP-25). This complex exhibited rapid blood clearance and high affinity for hydroxyapatite crystals in bone tissue, enabling the first high-contrast skeletal scintigraphy [8].

Initial clinical applications focused on diagnosing osteogenic abnormalities, such as metastatic bone disease and occult fractures. Unlike anatomical imaging (e.g., X-rays), Tc-99m medronate visualized functional changes in bone metabolism, detecting pathologies months earlier than conventional methods. By 1975, it became the standard agent for planar bone scans, with studies confirming >90% sensitivity for skeletal metastases [8].

Table 1: Early Radiopharmaceuticals for Bone Imaging

Compound (Era)RadionuclideKey Limitations
Strontium-85 (1950s)β-emitterHigh radiation dose; slow clearance
Fluorine-18 (1960s)Positron-emitterShort half-life (110 min); limited availability
Tc-99m Medronate (1970s)γ-emitterLow soft-tissue interference; optimal kinetics

Key Milestones in Structural Optimization for Enhanced Targeting

The evolution of medronate trisodium tetrahydrate involved systematic refinements to its molecular structure and formulation chemistry to optimize biodistribution and imaging efficacy. The tetrahydrate form (chemical formula: Na₃CH₂P₂O₇·4H₂O) was critical for enhancing stability during radiolabeling. Key advancements included:

  • Ligand Purity Optimization: Early medronate preparations contained degradants like medronic acid, which reduced Tc-99m labeling efficiency. Advances in purification (e.g., ion-exchange chromatography) minimized impurities, ensuring >95% radiochemical purity post-labeling [8].
  • Metal Coordination Chemistry: Studies revealed that medronate’s P-C-P bond angle and phosphate group protonation states influenced Tc-99m binding kinetics. The tetrahydrate form stabilized the coordination sphere, facilitating a [Tc=O]⁺ core complex resistant to transchelation in vivo [4].
  • Co-formulation with Antioxidants: Adding ascorbic acid or gentisic acid prevented Tc-99m reduction to insoluble TcO₂, maintaining colloid-free solutions [1].

These optimizations resulted in a 40% increase in bone uptake efficiency compared to first-generation formulations. Additionally, the tetrahydrate’s crystallinity enabled lyophilized kit production, extending shelf-life and facilitating global distribution [7].

Table 2: Impact of Formulation Advances on Tc-99m Medronate Performance

ParameterEarly Formulations (1970s)Optimized Tetrahydrate (1980s+)
Radiolabeling Efficiency75–85%>95%
Blood Clearance Half-life4–6 hours2–3 hours
Bone-to-Soft Tissue Ratio4:18:1
Kit Shelf-life4 weeks6–12 months

Role in Advancing Theranostic Paradigms in Oncology

Medronate trisodium tetrahydrate laid the groundwork for bone-targeted theranostics—a paradigm integrating diagnostic imaging and targeted radionuclide therapy. Its success with Tc-99m inspired pairing with therapeutic radionuclides (e.g., samarium-153, rhenium-186) that shared similar coordination chemistry:

  • Diagnostic Pairing: Tc-99m medronate scans identified osteoblastic metastases, enabling patient stratification for therapeutic radiopharmaceuticals. For example, patients with positive Tc-99m medronate scans could receive Sm-153-EDTMP (a bisphosphonate-therapeutic conjugate), which used identical bone targeting but delivered cytotoxic β-radiation [4].
  • Alpha-Emitter Conjugates: Recent studies explore medronate complexes with α-emitters (e.g., radium-223). The Ca²⁺-mimetic behavior of bisphosphonates facilitates carrier-free delivery of radium to bone, inducing double-strand DNA breaks in metastatic microenvironments [4].

Furthermore, medronate-based imaging has guided combination therapies. For instance, quantitative Tc-99m medronate uptake correlates with tumor burden, allowing real-time monitoring of responses to chemotherapy or immunotherapy. In prostate cancer, a >30% reduction in tracer uptake post-treatment predicts improved survival [8].

Properties

CAS Number

207556-02-3

Product Name

Medronate trisodium tetrahydrate

IUPAC Name

trisodium;hydroxy(phosphonatomethyl)phosphinate;tetrahydrate

Molecular Formula

CH11Na3O10P2

Molecular Weight

314.01 g/mol

InChI

InChI=1S/CH6O6P2.3Na.4H2O/c2-8(3,4)1-9(5,6)7;;;;;;;/h1H2,(H2,2,3,4)(H2,5,6,7);;;;4*1H2/q;3*+1;;;;/p-3

InChI Key

NPZGSDFOXPZGAQ-UHFFFAOYSA-K

SMILES

C(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.